Regioisomeric Structural Confirmation: C-2 vs. C-3 Substitution Verified by NMR and HPLC Retention
The target compound is unequivocally distinguished from rizatriptan by the position of the N,N-dimethylethanamine chain. In the target (Impurity C), the chain is at the indole C-2 position, whereas in rizatriptan it is at C-3. This regioisomerism was confirmed by ¹H NMR and ¹³C NMR spectroscopy [1]. The 400 MHz ¹H NMR spectrum of Impurity C displays a characteristic singlet for the indole C-3 proton (δ 6.2 ppm), which is absent in rizatriptan because rizatriptan's C-3 position is substituted. Conversely, rizatriptan shows a singlet for its C-2 proton. The reversed-phase HPLC retention behavior further differentiates the two regioisomers, with molecular dynamics calculations attributing the elution order to conformational differences imposed by the substitution pattern [2].
| Evidence Dimension | Chemical structure (regioisomerism) |
|---|---|
| Target Compound Data | Indole C-2 substitution; ¹H NMR (CDCl₃, 400 MHz): δ 6.2 (s, 1H, indole C-3 H); ¹³C NMR: distinct chemical shifts |
| Comparator Or Baseline | Rizatriptan: indole C-3 substitution; ¹H NMR: no C-3 proton singlet; C-2 proton singlet observed instead |
| Quantified Difference | Different NMR spectra; baseline-resolved HPLC separation (separation factor ln α varies with temperature) [2] |
| Conditions | ¹H NMR (CDCl₃, 400 MHz); reversed-phase HPLC on SB-Phenyl and C8 columns [1][2] |
Why This Matters
Unequivocal structural identity is the foundation for its use as a reference standard; any other compound would give a false positive or negative in impurity assays mandated by the European Pharmacopoeia.
- [1] Pramanik, C.; Bhumkar, R.; Karhade, G.; et al. Efficient Synthesis of Impurity-C of Antimigraine Agent Rizatriptan Benzoate. Organic Process Research & Development 2012, 16 (3), 507–511. DOI: 10.1021/op200284m View Source
- [2] Dill, K.; et al. The Reversed-Phase Liquid Chromatographic Behavior of the New 5-HT1D Receptor Agonist Rizatriptan Benzoate and Its Potential Process Impurities. Journal of Liquid Chromatography & Related Technologies 1998, 21 (10), 1483–1495. View Source
